2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzoxazines, which are heterocyclic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an ethylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
This compound is synthesized through various chemical reactions involving precursors like 2,2-dimethyl-3,4-dihydro-1,4-benzoxazine. It falls under the category of organic compounds and is classified as a heterocyclic amine due to the presence of nitrogen in its structure. Its molecular formula is , with a molecular weight of approximately 227.74 g/mol.
The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
These methods can vary based on specific experimental conditions and desired yields.
The molecular structure of 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride consists of:
The structural representation can be described using SMILES notation: CC(C)N(CC1=CC=CC=C1O)C1=CC=CC=N1
, indicating the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.74 g/mol |
CAS Number | Not specified |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride is not fully elucidated but may involve:
Research into its pharmacodynamics and pharmacokinetics is essential for understanding its therapeutic potential.
The physical properties of 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
pH | Not specified |
Safety data indicates that it should be handled with care due to potential irritant effects.
The applications of 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride are diverse:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4